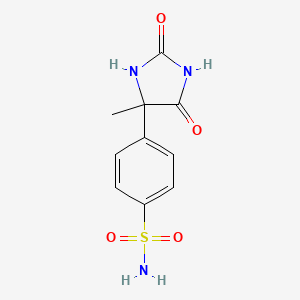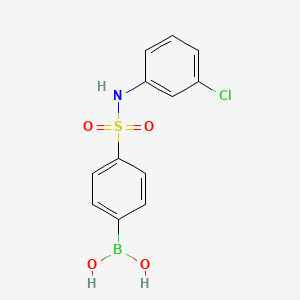
4-(N-(3-Chlorphenyl)sulfamoyl)phenylboronsäure
Übersicht
Beschreibung
4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid is a chemical compound with the CAS Number: 957062-69-0 . It has a molecular weight of 311.55 . The compound is solid in physical form and is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 4-[(3-chloroanilino)sulfonyl]phenylboronic acid . The InChI code is 1S/C12H11BClNO4S/c14-10-2-1-3-11(8-10)15-20(18,19)12-6-4-9(5-7-12)13(16)17/h1-8,15-17H .Physical And Chemical Properties Analysis
This compound is a solid and is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 311.55 .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 4-(N-(3-Chlorphenyl)sulfamoyl)phenylboronsäure
Arzneimittelforschung und -entwicklung: Diese Verbindung kann bei der Synthese von Arzneimitteln verwendet werden, insbesondere bei der Entwicklung neuer Therapeutika. Ihre Boronsäuregruppe kann nützlich sein, um Inhibitoren für Enzyme wie Proteasen oder Kinasen zu erzeugen, die häufige Ziele in der Krankheitsbehandlung sind.
Katalyse: In der organischen Chemie sind Boronsäuren dafür bekannt, als Katalysatoren in verschiedenen chemischen Reaktionen zu wirken, einschließlich der Suzuki-Kupplung, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. Diese Verbindung könnte möglicherweise als Katalysator oder Katalysatorligand in solchen Reaktionen dienen.
Biokonjugation: Boronsäuren können stabile Komplexe mit Diolen wie Zuckern bilden, was bei Biokonjugationstechniken wertvoll ist. Diese Eigenschaft könnte zur Anbringung von Biomolekülen an Oberflächen oder andere Moleküle für diagnostische oder therapeutische Zwecke genutzt werden.
Sensorentwicklung: Aufgrund ihrer Fähigkeit, mit Diolen zu interagieren, könnte diese Verbindung bei der Entwicklung von Sensoren zum Nachweis von Zuckern oder anderen diolhaltigen Molekülen verwendet werden, was Anwendungen in der medizinischen Diagnostik und Umweltüberwachung hat.
Materialwissenschaft: Die Boronsäuregruppe kann verwendet werden, um Materialoberflächen zu modifizieren und ihnen spezifische Eigenschaften wie eine erhöhte Bindungsaffinität für bestimmte Moleküle zu verleihen. Dies könnte nützlich sein, um spezielle Beschichtungen oder funktionalisierte Materialien zu erstellen.
Proteomikforschung: Wie von einem der Anbieter angegeben, wird diese Verbindung für die Proteomikforschung vermarktet . Sie könnte an der Untersuchung von Proteininteraktionen und -funktionen beteiligt sein, möglicherweise durch Modifizierung von Proteinen mit Boronsäuregruppen, um ihr Verhalten zu untersuchen.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BClNO4S/c14-10-2-1-3-11(8-10)15-20(18,19)12-6-4-9(5-7-12)13(16)17/h1-8,15-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMJCHDJLPORGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674313 | |
| Record name | {4-[(3-Chlorophenyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957062-69-0 | |
| Record name | B-[4-[[(3-Chlorophenyl)amino]sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(3-Chlorophenyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 4-[(2-bromobenzyl)oxy]piperidine-1-carboxylate](/img/structure/B1420928.png)
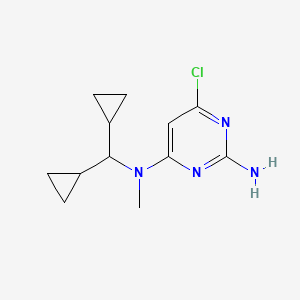



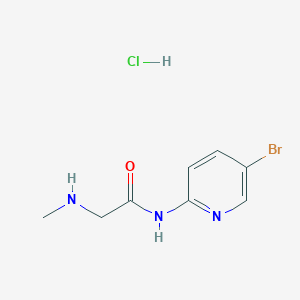
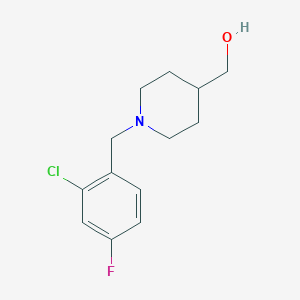

![N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride](/img/structure/B1420941.png)
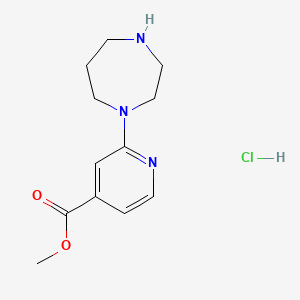
![N-[3-(hydroxymethyl)phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B1420944.png)

